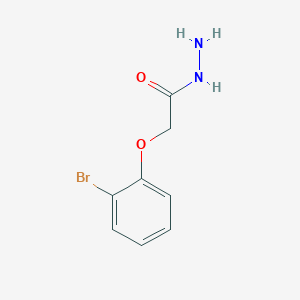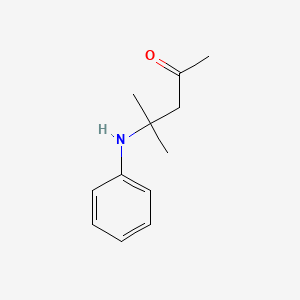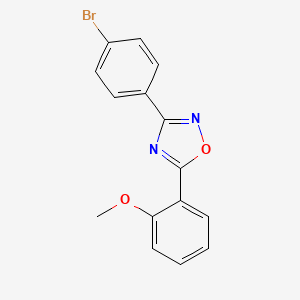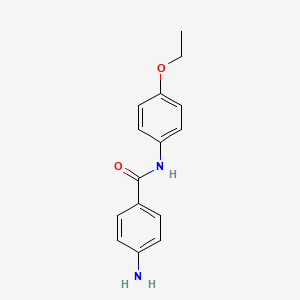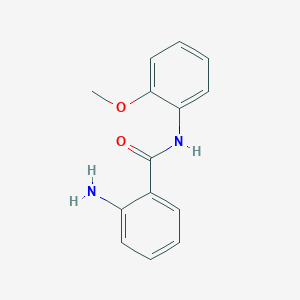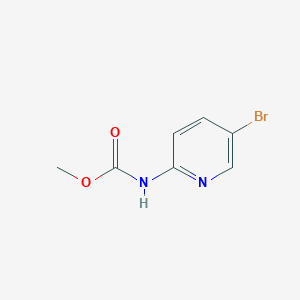
1-Bencil-3-pirrolina
Descripción general
Descripción
1-Benzyl-3-pyrroline (1-Bn-3-Py) is an organic compound belonging to the pyrrolidine family of heterocyclic compounds. It is a colorless liquid with a pungent odor. 1-Bn-3-Py has various applications in the pharmaceutical, agrochemical, and food industries. It is a versatile compound that is used in the synthesis of various drugs and agrochemicals. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are discussed in
Aplicaciones Científicas De Investigación
Investigación Química
“1-Bencil-3-pirrolina” es un compuesto químico con la fórmula molecular C11H13N . Es de apariencia clara e incolora a amarilla y está disponible en forma líquida . Se utiliza en diversas aplicaciones de investigación química debido a sus propiedades únicas .
Estudio de Compuestos Orgánicos
Este compuesto pertenece a la clase de compuestos orgánicos conocidos como bencenoides . Es específicamente una parte de fenilmetilaminas, que son compuestos orgánicos que contienen un grupo fenilmetilamina, que consiste en un grupo fenilo sustituido por un grupo amina . Por lo tanto, se utiliza en el estudio de estas clases de compuestos orgánicos .
Bioprocesamiento
“this compound” se utiliza en aplicaciones de bioprocesamiento . Sin embargo, los detalles específicos de su uso en este campo no están disponibles fácilmente en las fuentes .
Cultivo Celular y Transfeccion
Este compuesto también se utiliza en aplicaciones de cultivo celular y transfección . Los detalles específicos de su uso en este campo no están detallados en las fuentes .
Terapia Celular y Genética
“this compound” se utiliza en terapia celular y genética . Los detalles específicos de su uso en este campo no están detallados en las fuentes .
Preparación de Dihidroxi Pirrolidina
“this compound” puede utilizarse para preparar (+) (3 R,4 R)-3,4-dihidroxi pirrolidina mediante trans-dihidroxilación enantioselectiva catalizada por células congeladas/descongeladas de Sphingomonas sp. HXN-200 . Esto demuestra su aplicación en la preparación de otros compuestos orgánicos complejos .
Safety and Hazards
1-Benzyl-3-pyrroline is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that this compound is an n-substituted 3-pyrroline .
Biochemical Pathways
It has been used in the synthesis of pharmaceutical products, including inhibitors . It’s also used in the synthesis of a novel series of pyrrolotriazine, acting as pan-Aurora kinase inhibitors .
Pharmacokinetics
Some physicochemical properties have been reported . The compound has a Log Po/w (iLOGP) of 2.36, indicating its lipophilicity .
Result of Action
It’s known that the compound can be used to prepare (+) (3r,4r)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation .
Action Environment
It’s known that the compound should be used only outdoors or in a well-ventilated area . It’s also known that the compound and its empty container should be kept away from heat and sources of ignition, as thermal decomposition can lead to the release of irritating gases and vapors .
Análisis Bioquímico
Biochemical Properties
1-Benzyl-3-pyrroline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with proline dehydrogenase, an enzyme involved in the catabolism of proline. 1-Benzyl-3-pyrroline can act as a substrate or inhibitor for this enzyme, affecting the conversion of proline to pyrroline-5-carboxylate . Additionally, 1-Benzyl-3-pyrroline has been shown to interact with other biomolecules, such as pyrroline-5-carboxylate reductase, which further converts pyrroline-5-carboxylate to proline .
Cellular Effects
The effects of 1-Benzyl-3-pyrroline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Benzyl-3-pyrroline can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to changes in gene expression . Furthermore, this compound can affect cellular metabolism by altering the levels of key metabolites, such as proline and pyrroline-5-carboxylate .
Molecular Mechanism
At the molecular level, 1-Benzyl-3-pyrroline exerts its effects through various mechanisms. It can bind to specific enzymes and proteins, either inhibiting or activating their activity. For example, 1-Benzyl-3-pyrroline can inhibit proline dehydrogenase by binding to its active site, preventing the conversion of proline to pyrroline-5-carboxylate . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-pyrroline can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-3-pyrroline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 1-Benzyl-3-pyrroline has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-pyrroline vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote metabolic activity. At high doses, 1-Benzyl-3-pyrroline can exhibit toxic effects, leading to cellular damage and adverse physiological outcomes . Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity becomes apparent .
Metabolic Pathways
1-Benzyl-3-pyrroline is involved in several metabolic pathways, particularly those related to proline metabolism. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, influencing the conversion of proline to pyrroline-5-carboxylate and vice versa . These interactions can affect metabolic flux and the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Benzyl-3-pyrroline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific cellular compartments . The distribution of 1-Benzyl-3-pyrroline within tissues can influence its biological activity and overall effects on cellular function .
Subcellular Localization
1-Benzyl-3-pyrroline exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to particular cellular compartments, such as the mitochondria or the cytoplasm, through targeting signals and post-translational modifications . The subcellular localization of 1-Benzyl-3-pyrroline can influence its interactions with enzymes and proteins, thereby modulating its biochemical and cellular effects .
Propiedades
IUPAC Name |
1-benzyl-2,5-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-7H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFHKHHUKGZIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340093 | |
| Record name | 1-Benzyl-3-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678779 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6913-92-4 | |
| Record name | 1-Benzyl-3-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-2,5-dihydropyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)
![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)
![3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1269673.png)
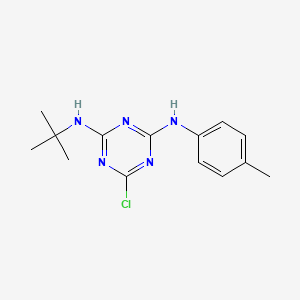
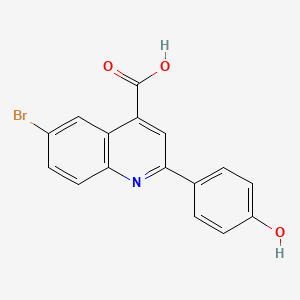

![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)

